(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(2-Chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The thiazolidinone core is further functionalized with a propyl group at the N3 position and a thioxo group at C2. Its synthesis typically involves condensation reactions between substituted aldehydes and rhodanine derivatives under microwave-assisted or conventional heating conditions .
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS2/c1-2-6-16-12(17)11(19-13(16)18)7-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKZBYTULJZSQD-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzylidene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinone derivatives.
Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The benzylidene substituent can enhance the compound’s binding affinity and selectivity. The exact pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but exhibit variations in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules reported in the literature.
Structural Features and Substituent Effects
Target Compound :
- Analog 1: (5Z)-5-(1-Benzofuran-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3l) Benzylidene Substituent: Benzofuran group. N3 Substituent: None (parent rhodanine structure).
- Analog 2: (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (3i) Benzylidene Substituent: 7-Bromo-1,3-benzodioxole. The bromine atom and dioxole ring enhance steric bulk and electron density. N3 Substituent: None.
- Analog 3: (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Benzylidene Substituent: 3-Fluorophenyl group. Mono-fluoro substitution may reduce steric hindrance compared to dihalogenated analogs. N3 Substituent: None.
Physicochemical Properties
- The propyl group in the target compound may reduce crystallinity compared to unsubstituted analogs.
Spectral Characterization
NMR Trends :
HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]$ ^+ $ for 3i: m/z 387.93) .
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.73 g/mol. The structure features a thiazolidinone core substituted with a chlorofluorobenzylidene group, which is critical for its biological activity.
Biological Activity Overview
Thiazolidinone derivatives are known for a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiazolidinones exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine and fluorine enhances their efficacy against various pathogens.
- Anticonvulsant Activity : Research indicates that thiazolidinones can modulate GABAergic activity in the central nervous system, making them potential candidates for anticonvulsant medications. The specific compound under review has shown promising results in preclinical models, suggesting a mixed mechanism of action that includes sodium channel blockade and enhancement of inhibitory processes in the CNS .
- Anticancer Properties : Thiazolidinones have been identified as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's structural features may contribute to its effectiveness as an anticancer agent by targeting multiple pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies of thiazolidinones indicate that modifications at specific positions on the thiazolidinone ring can significantly affect their biological activity. For instance:
- Substituents at C5 : The introduction of halogens (such as chlorine and fluorine) at the C5 position enhances antimicrobial and anticonvulsant activities. Compounds with bulky or electron-withdrawing groups at this position tend to exhibit improved potency .
- N3 Position Modifications : Alterations at the N3 position can lead to variations in activity. Compounds lacking certain functional groups (e.g., carbonyl) show decreased activity, highlighting the importance of this position in maintaining biological efficacy .
Case Studies
- Anticonvulsant Activity Study : In a study evaluating various thiazolidinone derivatives, the compound exhibited significant anticonvulsant effects in animal models. The study utilized both the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests to assess efficacy, revealing that it significantly reduced seizure frequency compared to controls .
- Antimicrobial Efficacy : A comparative analysis of several thiazolidinones demonstrated that those with halogen substitutions showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains and showed potent inhibitory effects .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step condensation reactions, starting with thiosemicarbazide derivatives and halogenated aldehydes. Key steps include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure proper cyclization .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) enhance condensation efficiency . Monitoring via TLC and purification via recrystallization (using DMF/ethanol mixtures) are critical for high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration of the benzylidene group) and substituent positions .
- HPLC : Quantifies purity and detects by-products (e.g., unreacted aldehydes) .
- Mass spectrometry : Validates molecular weight (e.g., 371.8 g/mol for analogs) .
Q. How should researchers design in vitro assays for initial biological activity screening?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory tests : COX-2 inhibition assays via ELISA .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?
- 2D NMR techniques (e.g., COSY, NOESY) clarify ambiguous proton couplings, particularly for the thiazolidinone ring and benzylidene group .
- Comparative analysis : Reference spectral data from structurally similar compounds (e.g., chlorine/fluorine substitution effects) .
- X-ray crystallography : Resolves absolute configuration disputes (e.g., Z/E isomerism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
